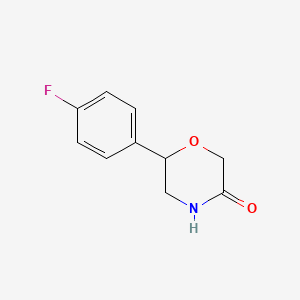

6-Methyl-8-(2-deoxy-b-D-ribofuranosyl)isoxanthopterin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

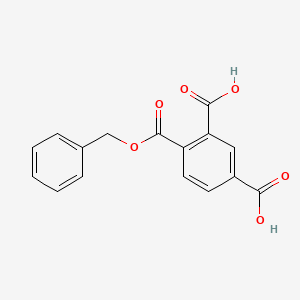

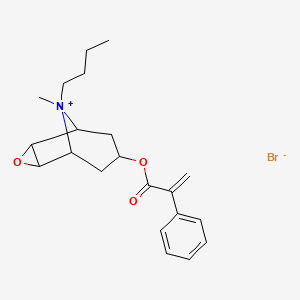

6-Methyl-8-(2-deoxy-b-D-ribofuranosyl)isoxanthopterin is a highly fluorescent guanosine analogue . It can be site-specifically inserted into oligonucleotides through a 3’,5’-phosphodiester linkage using an automated DNA synthesizer . It can be considered as a substitute for 2′-deoxyguanosine .

Synthesis Analysis

The syntheses of 6-methyl-8-(2-deoxy-ß-D-ribofuranosyl)isoxanthopterin and its protected 3′- O -phosphoramidite were achieved from 6-methyl-2-methylthio-8-(2-deoxy-3,5-di- O - p -toluoyl-ß-D-ribofuranosyl)-3H,8H-pteridine-4,7-dione in several steps .Molecular Structure Analysis

The molecular formula of 6-Methyl-8-(2-deoxy-b-D-ribofuranosyl)isoxanthopterin is C12H15N5O5 . The InChI representation of the molecule is InChI=1S/C12H15N5O5/c1-4-11(21)17(7-2-5(19)6(3-18)22-7)9-8(14-4)10(20)16-12(13)15-9/h5-7,18-19H,2-3H2,1H3,(H3,13,15,16,20)/t5-,6+,7+/m0/s1 .Chemical Reactions Analysis

The synthesis of 6-Methyl-8-(2-deoxy-b-D-ribofuranosyl)isoxanthopterin involves several steps starting from 6-methyl-2-methylthio-8-(2-deoxy-3,5-di- O - p -toluoyl-ß-D-ribofuranosyl)-3H,8H-pteridine-4,7-dione .Physical And Chemical Properties Analysis

The molecular weight of 6-Methyl-8-(2-deoxy-b-D-ribofuranosyl)isoxanthopterin is 309.28 g/mol . It has 4 hydrogen bond donors and 7 hydrogen bond acceptors . The exact mass and monoisotopic mass are 309.10731860 g/mol . The topological polar surface area is 150 Ų .Scientific Research Applications

Synthesis and Oligonucleotide Application : One study focused on the synthesis of this compound and its protected 3′-O-phosphoramidite, noting its potential as a building block in oligonucleotide synthesis due to its high fluorescence. This suggests it could be a substitute for 2′-deoxyguanosine (Melguizo, Gottlieb, Charubala, & Pfleiderer, 1998).

Synthetic Approaches : Another study developed a general synthetic approach for various isoxanthopterin-nucleosides, demonstrating flexibility in chemical synthesis and the potential for creating diverse derivatives (Matysiak, Waldscheck, & Pfleiderer, 2004).

Use in Fluorescent Oligonucleotides : This compound's derivatives have been used in creating fluorescent oligonucleotides, altering duplex formation and serving as labels for enzyme reactions, which is significant in biotechnological applications (Charubala et al., 1997).

Application in Single-Molecule Detection : Research has shown the feasibility of using this compound in UV fluorescence fluctuation correlation spectroscopy (FCS) for studying DNA binding and dynamics, highlighting its potential in single-molecule studies (Sanabia, Goldner, Lacaze, & Hawkins, 2004).

Real-Time Assays for HIV-1 Integrase : This compound was used to develop a continuous assay for HIV-1 integrase 3'-processing reaction. Its substitution for guanosine does not inhibit integrase activity, indicating its utility in monitoring protein/DNA interactions (Hawkins, Pfleiderer, Mazumder, Pommier, & Balis, 1995).

Interaction with DNA : A study focused on its interaction with DNA, particularly how it binds to DNA in a specific manner and affects the synthesis of ribosomal RNA and DNA. This could explain its biological effects in various organisms (Lagowski & Forrest, 1967).

properties

IUPAC Name |

2-amino-8-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methyl-3H-pteridine-4,7-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N5O5/c1-4-11(21)17(7-2-5(19)6(3-18)22-7)9-8(14-4)10(20)16-12(13)15-9/h5-7,18-19H,2-3H2,1H3,(H3,13,15,16,20)/t5-,6+,7+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLRZYRWHZVUTAV-RRKCRQDMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N=C(NC2=O)N)N(C1=O)C3CC(C(O3)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC2=C(N=C(NC2=O)N)N(C1=O)[C@H]3C[C@@H]([C@H](O3)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N5O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bis[(1S)-3,4-dihydro-1-phenyl-2(1H)-isoquinolinyl]-methanone](/img/structure/B570750.png)

![(1S,2R,6S,7R)-4-[[(1R,2R)-2-[[4-(1,2-benzothiazol-3-yl)-1-oxidopiperazin-1-ium-1-yl]methyl]cyclohexyl]methyl]-4-azatricyclo[5.2.1.02,6]decane-3,5-dione](/img/structure/B570752.png)

![6-[4-(Trifluoromethoxy)phenyl]morpholin-3-one](/img/structure/B570757.png)

![(1R)-2-amino-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol](/img/structure/B570761.png)